Nicotinamide-Adenine-Dinucleotide

Vue d'ensemble

Description

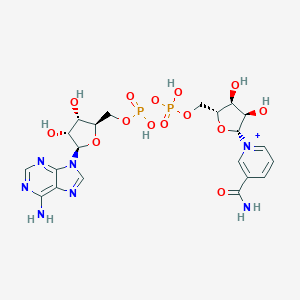

NAD(+) is the oxidised form of nicotinamide adenine dinucleotide found in all living cells. In metabolism, NAD(+) is involved in redox reactions, carrying electrons from one reaction to another. It has a role as an Escherichia coli metabolite, a mouse metabolite and a cofactor. It is a NAD(P)(+) and a NAD. It derives from a deamido-NAD(+). It is a conjugate acid of a NAD zwitterion and a NAD(1-).

Nad, also known as DPN or nadide, belongs to the class of organic compounds known as (5'->5')-dinucleotides. These are dinucleotides where the two bases are connected via a (5'->5')-phosphodiester linkage. Nad exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Nad has been found throughout most human tissues, and has also been primarily detected in blood. Nad can be found anywhere throughout the human cell, such as in endoplasmic reticulum, nucleus, peroxisome, and mitochondria. Nad exists in all eukaryotes, ranging from yeast to humans. In humans, Nad is involved in cardiolipin biosynthesis CL(i-13:0/i-19:0/i-19:0/i-22:0) pathway, cardiolipin biosynthesis CL(a-13:0/i-14:0/i-16:0/a-15:0) pathway, cardiolipin biosynthesis CL(i-12:0/18:2(9Z, 11Z)/i-24:0/i-12:0) pathway, and cardiolipin biosynthesis CL(i-12:0/a-15:0/i-19:0/18:2(9Z, 11Z)) pathway. Nad is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(i-22:0/a-25:0/21:0) pathway, de novo triacylglycerol biosynthesis TG(a-21:0/a-17:0/8:0) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/24:1(15Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, and de novo triacylglycerol biosynthesis TG(24:0/22:0/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway.

A coenzyme composed of ribosylnicotinamide 5'-diphosphate coupled to adenosine 5'-phosphate by pyrophosphate linkage. It is found widely in nature and is involved in numerous enzymatic reactions in which it serves as an electron carrier by being alternately oxidized (NAD+) and reduced (NADH). (Dorland, 27th ed)

Activité Biologique

Nicotinamide-adenine-dinucleotide (NAD+) is a crucial coenzyme found in all living cells, playing a vital role in various biological processes. This article delves into the biological activity of NAD+, focusing on its metabolic functions, involvement in cellular processes, and therapeutic potential.

Overview of NAD+

NAD+ exists in two forms: oxidized (NAD+) and reduced (NADH). It is integral to redox reactions, functioning as a hydride acceptor and donor, thus facilitating energy metabolism and cellular respiration. Beyond its role in energy production, NAD+ is essential for DNA repair, gene expression, and cellular signaling.

Key Biological Functions

-

Energy Metabolism :

Pathway Role of NAD+ Glycolysis Accepts electrons to form NADH Citric Acid Cycle Acts as a cofactor for dehydrogenases Oxidative Phosphorylation Transfers electrons to the electron transport chain - DNA Repair :

- Cell Signaling :

- Antioxidant Activity :

- Regulation of Cellular Aging :

Case Studies

- Cancer Metabolism :

- Neurodegenerative Diseases :

- Diabetes Management :

Research Findings

Recent studies have highlighted several mechanisms through which NAD+ influences health:

- Sirtuin Activation : Sirtuins depend on NAD+ for their activity; increased NAD+ levels enhance sirtuin-mediated deacetylation processes that promote longevity .

- Inflammatory Response Modulation : Elevated NAD+ levels can reduce inflammatory cytokine production, thereby alleviating chronic inflammation associated with various diseases .

- Metabolic Regulation : NAD+ plays a pivotal role in regulating metabolic pathways that influence lipid metabolism and glucose homeostasis .

Applications De Recherche Scientifique

Role in Cellular Metabolism

NAD+ is essential for cellular metabolism, particularly in redox reactions. It acts as a cofactor for dehydrogenase enzymes, facilitating the conversion of substrates into energy. This role is critical in:

- Glycolysis and the Krebs Cycle : NAD+ accepts electrons during glucose metabolism, contributing to ATP production.

- Fatty Acid Oxidation : NAD+ is involved in the breakdown of fatty acids, providing energy during fasting or prolonged exercise.

Aging and Healthspan

Research indicates that NAD+ levels decline with age, contributing to various age-related diseases. Supplementation with NAD+ precursors, such as nicotinamide riboside (NR), has shown promising results in enhancing NAD+ levels and improving healthspan. Notable findings include:

- Cardiovascular Health : Chronic NR supplementation has been linked to reduced blood pressure and arterial stiffness in older adults, suggesting potential benefits for cardiovascular function .

- Metabolic Disorders : Studies have demonstrated that increasing NAD+ can improve insulin sensitivity and lipid profiles, which are crucial for managing obesity and type 2 diabetes .

Neuroprotection

NAD+ plays a protective role in neuronal health. Its involvement in DNA repair mechanisms and mitochondrial function suggests therapeutic potential for neurodegenerative diseases:

- Alzheimer's Disease : NAD+ precursors have been investigated for their ability to enhance cognitive function and protect against neurodegeneration by improving mitochondrial health and reducing oxidative stress .

- Parkinson's Disease : Research indicates that boosting NAD+ levels may help mitigate the effects of dopaminergic neuron loss .

Cancer Research

The dual role of NAD+ in cancer development presents both challenges and opportunities:

- Tumor Growth : While low NAD+ levels can promote cancer cell survival, elevated levels may support aggressive tumor growth through enhanced metabolic activity .

- Therapeutic Targeting : Strategies to modulate NAD+ metabolism are being explored as potential cancer therapies, aiming to exploit the metabolic vulnerabilities of cancer cells .

Cardiovascular Applications

NAD+ is increasingly recognized for its role in cardiovascular health:

- Vascular Function : Studies show that NAD+ supplementation can improve endothelial function, reduce inflammation, and enhance blood flow, making it a target for therapies aimed at preventing cardiovascular diseases .

- Heart Failure : Research indicates that restoring NAD+ levels may improve cardiac function and outcomes in heart failure patients .

Immune Function

NAD+ influences immune responses through its role in cellular signaling and energy metabolism:

- Inflammation Regulation : NAD+-dependent enzymes like sirtuins modulate inflammatory pathways, suggesting that enhancing NAD+ could help manage chronic inflammatory conditions .

- Autoimmune Diseases : Increasing NAD+ levels may offer therapeutic benefits for autoimmune diseases by restoring immune homeostasis .

Table 1: Summary of Clinical Trials Involving NAD+ Supplementation

These studies illustrate the potential of NAD+ precursors as therapeutic agents across various health conditions.

Propriétés

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/p+1/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWFJGJZGIEFAR-NNYOXOHSSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N7O14P2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Highly hygroscopic white solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | Nicotinamide adenine dinucleotide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12312 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

53-84-9 | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 3-(aminocarbonyl)-1-.beta.-D-ribofuranosylpyridinium, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nadide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.